4-Chloro-3,5-dimethylbenzoic acid

Melting Point Crystallization Process Chemistry

4-Chloro-3,5-dimethylbenzoic acid (CAS 90649-78-8) features a 4-chloro substituent that imparts unique steric and electronic effects, enabling transition metal-catalyzed cross-coupling for GPR40 modulator synthesis (US-8759365-B2). Its low melting point (115°C) supports solvent-free/melt-phase reactions, while the pre-installed chlorine eliminates separate halogenation steps and ensures regioselective functionalization. Differentiated from unchlorinated 3,5-dimethylbenzoic acid by enhanced lipophilicity and synthetic versatility. Available in 98% purity; ideal for pharmaceutical intermediate and agrochemical R&D.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 90649-78-8
Cat. No. B1601072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dimethylbenzoic acid
CAS90649-78-8
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)C(=O)O
InChIInChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
InChIKeyZHHGJCFPDAJYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3,5-dimethylbenzoic acid (CAS 90649-78-8) – A Substituted Benzoic Acid Building Block with Distinctive Physicochemical Properties


4-Chloro-3,5-dimethylbenzoic acid (CAS 90649-78-8) is a polysubstituted benzoic acid derivative featuring a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions of the aromatic ring [1]. This substitution pattern imparts a unique combination of steric and electronic effects, rendering the compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its carboxylic acid functionality enables standard derivatization (e.g., esterification, amidation), while the chloro and methyl substituents modulate reactivity and lipophilicity relative to unsubstituted or partially substituted analogs . The compound is commercially available in research quantities with typical purities exceeding 97% .

Why 4-Chloro-3,5-dimethylbenzoic acid Cannot Be Simply Substituted with Unchlorinated Analogs


Simple substitution with unchlorinated 3,5-dimethylbenzoic acid or other dimethylbenzoic acid isomers often fails to achieve the same synthetic or functional outcomes due to the profound influence of the 4-chloro substituent on physicochemical properties and reactivity. The chlorine atom significantly alters melting point, lipophilicity (LogP), and electronic distribution, which in turn affects solubility, crystallization behavior, and the compound's suitability as a building block for specific pharmacophores [1]. In drug discovery contexts, the chloro group is frequently employed to improve target binding, modulate metabolic stability, or fine-tune pharmacokinetic profiles; thus, its removal can compromise the activity of downstream derivatives .

Quantitative Differentiation of 4-Chloro-3,5-dimethylbenzoic acid vs. Closest Analogs


Melting Point: 54–56°C Lower than 3,5-Dimethylbenzoic Acid, Facilitating Alternative Processing Conditions

The melting point of 4-chloro-3,5-dimethylbenzoic acid is 115 °C [1], which is 54–56 °C lower than that of its closest unchlorinated analog, 3,5-dimethylbenzoic acid (169–171 °C) . This substantial difference arises from the disruption of crystal lattice packing by the chloro substituent and can be exploited in separation, purification, or formulation processes where a lower melting temperature is advantageous.

Melting Point Crystallization Process Chemistry

Boiling Point: 40 °C Higher than 3,5-Dimethylbenzoic Acid, Indicating Stronger Intermolecular Forces in the Liquid Phase

The boiling point of 4-chloro-3,5-dimethylbenzoic acid is 311.3 °C [1], whereas 3,5-dimethylbenzoic acid boils at approximately 271.5 °C . The ~40 °C increase reflects the contribution of the polarizable chlorine atom to intermolecular interactions, which may influence distillation behavior and the compound's suitability for high-temperature reactions.

Boiling Point Volatility Distillation

Lipophilicity: LogP 2.655 vs. 2.82 for 3,5-Dimethylbenzoic Acid – A Slight Decrease in Hydrophobicity

The calculated LogP (octanol-water partition coefficient) for 4-chloro-3,5-dimethylbenzoic acid is 2.655 [1], compared to a reported LogP of 2.82 for 3,5-dimethylbenzoic acid . Although both values lie within a similar range, the modest reduction (Δ = -0.165) indicates that the chloro substituent slightly decreases overall hydrophobicity, which may affect membrane permeability and organic-aqueous partitioning in extraction or chromatographic processes.

Lipophilicity LogP Partition Coefficient

Utility as a GPR40 Modulator – Differentiated Synthetic Entry Point for Metabolic Disorder Therapeutics

4-Chloro-3,5-dimethylbenzoic acid is explicitly disclosed as a component of GPR40 receptor activity modulators in a U.S. patent [1]. GPR40 is a target for type 2 diabetes and metabolic syndrome. While unchlorinated 3,5-dimethylbenzoic acid may also appear in some GPR40 patents, the chlorinated variant offers a distinct synthetic handle (C–Cl bond) for further functionalization via cross-coupling reactions, enabling the construction of more diverse and potent analogs.

GPR40 Metabolic Disorders Pharmaceutical Intermediate

Optimal Use Cases for 4-Chloro-3,5-dimethylbenzoic acid Based on Quantitative Differentiation


Synthesis of GPR40 Agonists for Metabolic Disease Research

As disclosed in US-8759365-B2, 4-chloro-3,5-dimethylbenzoic acid serves as a key starting material for preparing GPR40 modulators [1]. Its chloro substituent provides a versatile point for transition metal-catalyzed cross-coupling reactions, allowing medicinal chemists to efficiently explore structure-activity relationships (SAR) around the GPR40 pharmacophore. This differentiates it from unchlorinated analogs, which lack this synthetic versatility.

Melt-Phase or Low-Temperature Organic Synthesis

The significantly lower melting point of 115 °C (compared to 169–171 °C for 3,5-dimethylbenzoic acid) makes 4-chloro-3,5-dimethylbenzoic acid particularly suitable for solvent-free or melt-phase reactions [2]. Reactions that require the acid to be in a liquid state at moderate temperatures can be conducted under milder conditions, reducing decomposition risks and energy consumption.

Preparation of Crystalline Derivatives with Controlled Thermal Properties

The sharp melting point of 115 °C [2] and the compound's well-defined phase transition behavior make it an excellent candidate for the synthesis of crystalline esters or amides. The predictable thermal behavior simplifies purification and characterization, and the chloro substituent can be exploited to fine-tune the melting points of downstream products for specific applications.

Building Block for Agrochemical Intermediates Requiring Halogenation

In the synthesis of pesticides and herbicides, halogenated aromatic rings are common motifs. 4-Chloro-3,5-dimethylbenzoic acid provides a pre-installed chlorine atom, eliminating the need for a separate halogenation step and ensuring regioselective functionalization . This streamlines synthetic routes and can improve overall process yields.

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